molecular formula C17H20ClNO2 B1391279 3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline CAS No. 1040685-61-7

3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline

Cat. No. B1391279
M. Wt: 305.8 g/mol
InChI Key: ZBEBPSDMMSGGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • It falls under the category of biochemicals and is used for research purposes .

Molecular Structure Analysis

  • An aniline moiety (NH₂) linked to a propyl group containing a 3-methylphenoxy substituent .

Scientific Research Applications

1. Application in Kinase Inhibition

3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline and its analogs have been found to be potent inhibitors of Src kinase activity. Optimization of the C-4 anilino group of the compound led to derivatives that showed significant inhibition of both Src kinase activity and Src-mediated cell proliferation. These derivatives are potent Src inhibitors and their modification has led to compounds with improved plasma levels and effective tumor growth inhibition in xenograft models (Boschelli et al., 2001).

2. Role in Synthesis of Novel Compounds

The compound has been utilized as a precursor in the synthesis of various novel compounds. For example, its reaction with perfluoro-vinyl-perfluoro-methyl ether led to the creation of new compounds with potential applications in various fields. This synthesis approach is noted for its high yield, good quality of the product, and minimal environmental pollution (Wen Zi-qiang, 2007).

3. Involvement in Schiff Base Synthesis

The compound is a key component in the synthesis of Schiff bases. These bases are synthesized from 2-hydroxy-3-methoxybenzaldehyde and different para substituted anilines. They are stabilized by various substituents in the aniline fragment and are analyzed using various spectroscopic techniques. Their synthesis plays a crucial role in understanding the stabilization and bonding involved in heteronuclear six-membered rings (Yeap et al., 2003).

4. Antibacterial and Antifungal Applications

The compound and its derivatives have been tested for antimicrobial activities. New compounds prepared from the chemical were subjected to antimicrobial activity evaluation, and their structures were characterized by various methods. The results of these studies demonstrate the potential antibacterial and antifungal applications of these compounds (Habib et al., 2013).

properties

IUPAC Name

3-chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2/c1-12-5-4-6-15(9-12)21-13(2)11-19-14-7-8-17(20-3)16(18)10-14/h4-10,13,19H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEBPSDMMSGGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)CNC2=CC(=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline
Reactant of Route 5
Reactant of Route 5
3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline
Reactant of Route 6
Reactant of Route 6
3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.